Technical Whitepaper: Structural Profiling and Synthetic Utility of N-(4-Nitrophenyl)-1H-pyrazol-4-amine in Targeted Drug Discovery
Technical Whitepaper: Structural Profiling and Synthetic Utility of N-(4-Nitrophenyl)-1H-pyrazol-4-amine in Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged molecular scaffolds. N-(4-Nitrophenyl)-1H-pyrazol-4-amine (Molecular Formula: C9H8N4O2 ) emerges as a highly versatile, bifunctional building block. It strategically combines the 1H-pyrazol-4-amine core—a well-documented hinge-binding motif in kinase inhibitors[1][2]—with a 4-nitrophenyl group, which acts as an electron-withdrawing modulator and a latent synthetic handle for downstream diversification.
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated synthetic workflows for utilizing N-(4-Nitrophenyl)-1H-pyrazol-4-amine in the development of small-molecule inhibitors.
Physicochemical & Structural Profiling
The structural architecture of N-(4-Nitrophenyl)-1H-pyrazol-4-amine dictates its pharmacological behavior and chemical reactivity. The secondary amine bridges an electron-rich heteroaromatic system (pyrazole) and an electron-deficient aromatic system (nitrophenyl). This "push-pull" electronic configuration significantly lowers the pKa of the secondary amine, reducing basicity—a critical factor in mitigating off-target hERG channel liabilities during lead optimization.
Quantitative Physicochemical Data
The following table summarizes the core parameters essential for evaluating this compound's viability as a lead-like intermediate:
| Property | Value | Rationale / Pharmacological Implication |
| Molecular Formula | C9H8N4O2 | - |
| Molecular Weight | 204.19 g/mol | Low molecular weight ensures downstream derivatization remains within Lipinski’s Rule of 5. |
| Topological Polar Surface Area (tPSA) | ~87.5 Ų | Optimal for cellular permeability; balances aqueous solubility with membrane diffusion. |
| Hydrogen Bond Donors (HBD) | 2 | Sourced from the pyrazole N-H and the bridging secondary amine N-H. |
| Hydrogen Bond Acceptors (HBA) | 4 | Sourced from the pyrazole N, secondary amine N, and the two nitro oxygens. |
| Predicted LogP | ~1.8 | Ideal lipophilicity for partitioning into hydrophobic kinase pockets without excessive plasma protein binding. |
Mechanistic Role in Kinase Inhibition (Hinge Binding)
The 1H-pyrazol-4-amine moiety is a classic bioisostere for the adenine ring of ATP. In the context of kinase targets such as Cyclin-Dependent Kinase 2 (CDK2), Bone Marrow Kinase on the X chromosome (BMX), and BRAF mutants, the pyrazole core anchors the molecule within the highly conserved ATP-binding hinge region[1][2][3].
Causality of Binding: The pyrazole N2 atom acts as a hydrogen bond acceptor for the backbone amide of a hinge residue (e.g., Leu83 in CDK2 or Cys496 in BMX), while the adjacent pyrazole N1-H acts as a hydrogen bond donor to the backbone carbonyl[1][2]. This bidentate interaction rigidly locks the scaffold in place. Concurrently, the 4-nitrophenyl extension projects outward, either accessing the solvent-exposed channel or penetrating the DFG-out allosteric pocket, depending on the kinase's active/inactive conformation[3].
Fig 1. Bidentate hydrogen bonding network of the pyrazole-4-amine core within the kinase hinge region.
Chemical Synthesis: Buchwald-Hartwig Amination
The synthesis of N-(4-Nitrophenyl)-1H-pyrazol-4-amine is most efficiently achieved via a palladium-catalyzed Buchwald-Hartwig cross-coupling between 1H-pyrazol-4-amine and 1-bromo-4-nitrobenzene[4][5].
Causality Behind Experimental Choices: Coupling an electron-deficient aryl halide with a heteroaromatic amine is challenging due to the potential for catalyst poisoning by the pyrazole nitrogen.
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Catalyst/Ligand: The combination of Pd2(dba)3 (palladium(0) source) and Xantphos (a bidentate ligand with a wide bite angle) is strictly required. Xantphos enforces a specific geometry around the palladium center that accelerates reductive elimination and completely suppresses unwanted β -hydride elimination[5].
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Base Selection: Cs2CO3 is utilized as a mild, insoluble inorganic base. Stronger bases like NaOtBu risk triggering competitive nucleophilic aromatic substitution ( SNAr ) or degrading the nitro group[5].
Fig 2. Self-validating synthetic workflow from starting materials to the versatile aminophenyl precursor.
Protocol 1: Synthesis of N-(4-Nitrophenyl)-1H-pyrazol-4-amine
This protocol is designed as a self-validating system; the color change and LC-MS IPC (In-Process Control) ensure reaction fidelity.
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Preparation: In an oven-dried, microwave-safe vial, charge 1-bromo-4-nitrobenzene (1.0 eq, 5.0 mmol), 1H-pyrazol-4-amine (1.2 eq, 6.0 mmol), Cs2CO3 (2.5 eq, 12.5 mmol), Pd2(dba)3 (0.05 eq, 0.25 mmol), and Xantphos (0.10 eq, 0.50 mmol)[5].
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Degassing: Add anhydrous 1,4-dioxane (15 mL). Seal the vial and purge the suspension with ultra-pure N2 gas for 15 minutes to remove dissolved oxygen (critical to prevent Pd(0) oxidation).
-
Reaction: Subject the mixture to microwave irradiation at 140 °C for 1 hour[5]. Self-Validation Check: The mixture will transition from a dark red suspension to a deep brown/black slurry as the active Pd(0) species cycles.
-
IPC: Sample 10 μ L, dilute in methanol, and analyze via LC-MS. Look for the complete disappearance of the aryl bromide and the appearance of the product mass ( [M+H]+=205.2 ).
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate (50 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography ( SiO2 , Hexanes:Ethyl Acetate gradient) to isolate the title compound as a yellow/orange solid.
Downstream Derivatization: Nitro Reduction
To fully unlock the potential of this scaffold for library generation (e.g., forming ureas or amides targeting the DFG-out pocket), the nitro group must be reduced to an aniline.
Protocol 2: Catalytic Hydrogenation
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Solvation: Dissolve N-(4-Nitrophenyl)-1H-pyrazol-4-amine (2.0 mmol) in a 1:1 mixture of Methanol/Ethyl Acetate (20 mL).
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Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.2 mmol). Caution: Pd/C is highly pyrophoric when dry; add under an argon blanket.
-
Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 2–4 hours.
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Validation: The bright yellow solution will turn colorless/pale upon complete reduction of the chromophoric nitro group.
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Filtration: Filter through Celite, concentrate, and dry under high vacuum to yield N-(4-Aminophenyl)-1H-pyrazol-4-amine.
Analytical Characterization Standards
To ensure scientific integrity, the synthesized N-(4-Nitrophenyl)-1H-pyrazol-4-amine must be validated against the following expected spectral benchmarks:
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LC-MS (ESI+): Expected m/z for [M+H]+ is 205.2.
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1 H NMR (400 MHz, DMSO- d6 ):
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δ ~12.50 (br s, 1H, pyrazole N-H)
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δ ~8.50 (s, 1H, secondary amine N-H)
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δ ~8.05 (d, J=9.0 Hz, 2H, nitrophenyl aromatic)
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δ ~7.80 (s, 2H, pyrazole C3-H and C5-H)
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δ ~6.75 (d, J=9.0 Hz, 2H, nitrophenyl aromatic)
-
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IR (ATR): Sharp bands at ~3300 cm −1 (N-H stretch) and strong bands at ~1500 and ~1330 cm −1 (asymmetric and symmetric NO2 stretches).
References
-
Discovery of IHMT-15130 as a Highly Potent Irreversible BMX Inhibitor for the Treatment of Myocardial Hypertrophy and Remodeling Source: ACS Publications URL:[Link][1]
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Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance Source: PMC (PubMed Central) URL:[Link][3]
-
WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors Source: Google Patents URL:[2]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: PMC (PubMed Central) URL:[Link][6]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL:[Link][4]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: MDPI URL:[Link][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors - Google Patents [patents.google.com]
- 3. Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
